1-Cyclopropyl-3-phenylpiperazine-2,5-dione chemical structure and properties
1-Cyclopropyl-3-phenylpiperazine-2,5-dione chemical structure and properties
An In-Depth Technical Guide to 1-Cyclopropyl-3-phenylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the novel compound 1-Cyclopropyl-3-phenylpiperazine-2,5-dione. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document, grounded in established principles of organic chemistry and medicinal chemistry, offers a robust predictive analysis. By examining the constituent chemical motifs—the N-cyclopropyl group, the C-phenyl substituent, and the piperazine-2,5-dione (also known as a cyclic dipeptide or DKP) core—we can project a detailed profile of this compound. This guide aims to serve as a foundational resource for researchers interested in exploring its synthesis, characterization, and potential therapeutic applications, thereby accelerating further investigation into this promising chemical entity.
Introduction to the Piperazine-2,5-dione Scaffold
The piperazine-2,5-dione (DKP) scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] These cyclic dipeptides are noted for their conformational rigidity and proteolytic stability compared to their linear counterparts, making them attractive frameworks for drug design.[2] The DKP core can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological targets. Known biological activities associated with DKP derivatives include anticancer, antiviral, antioxidative, and anti-inflammatory properties.[2]
Chemical Identity and Molecular Structure
IUPAC Name: 1-Cyclopropyl-3-phenylpiperazine-2,5-dione
Molecular Formula: C₁₃H₁₄N₂O₂
Molecular Weight: 230.26 g/mol
Canonical SMILES: C1CC1N2C(=O)CN(C(=O)C2)C3=CC=CC=C3
Chemical Structure:
Caption: 2D Structure of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione is presented in the table below. These values are calculated based on its chemical structure and are intended to guide experimental design.
| Property | Predicted Value | Notes |
| Molecular Weight | 230.26 g/mol | Calculated from the molecular formula. |
| XLogP3 | 1.2 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | The nitrogen atoms are part of amide linkages. |
| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens. |
| Rotatable Bonds | 2 | Phenyl-N and Cyclopropyl-N bonds. |
| Topological Polar Surface Area | 46.17 Ų | Suggests good potential for oral bioavailability. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Based on the properties of similar DKP structures.[3] |
| Stability | The DKP ring is generally stable to proteolysis.[2] May be susceptible to hydrolysis under strong acidic or basic conditions. |
Proposed Synthesis Pathway
A plausible and versatile synthetic route for 1-Cyclopropyl-3-phenylpiperazine-2,5-dione can be designed based on the stepwise construction of the piperazine-2,5-dione ring.[4] This approach offers the flexibility to introduce the cyclopropyl and phenyl substituents in a controlled manner.
Caption: Proposed synthetic workflow for 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 2-(cyclopropylamino)acetate
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To a solution of cyclopropylamine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl 2-bromoacetate (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-(cyclopropylamino)acetate.
Step 2: Synthesis of Methyl 2-[N-(cyclopropyl)-2-phenylacetamido]acetate
-
Dissolve methyl 2-(cyclopropylamino)acetate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of phenylacetyl chloride (1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione
-
Dissolve the crude methyl 2-[N-(cyclopropyl)-2-phenylacetamido]acetate in a suitable high-boiling solvent such as toluene.
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base).
-
Heat the mixture to reflux for 24-48 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.
Predicted Spectroscopic Data for Characterization
The following spectroscopic data are predicted based on known values for similar chemical structures.
¹H NMR Spectroscopy
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Cyclopropyl Protons: A multiplet in the upfield region, approximately δ 0.4-0.9 ppm, corresponding to the four protons on the cyclopropyl ring. The proton attached to the nitrogen will be a multiplet further downfield.[5]
-
Piperazine Ring Protons: Two sets of signals for the methylene protons of the piperazine ring. One set will likely appear as a singlet or a pair of doublets around δ 3.5-4.5 ppm. The other proton at the 3-position will be a singlet or multiplet in a similar region.
-
Phenyl Protons: A multiplet in the aromatic region, δ 7.2-7.5 ppm, integrating to five protons.
¹³C NMR Spectroscopy
-
Cyclopropyl Carbons: Signals in the highly shielded region, typically δ 5-15 ppm for the CH₂ groups and δ 20-30 ppm for the CH attached to the nitrogen.[6]
-
Piperazine Ring Carbons: Methylene carbons of the piperazine ring are expected around δ 45-55 ppm. The carbon bearing the phenyl group will be in a similar range.
-
Carbonyl Carbons: Two signals for the amide carbonyls in the range of δ 165-175 ppm.
-
Phenyl Carbons: Signals in the aromatic region, δ 125-140 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretching: Strong absorption bands characteristic of the amide carbonyl groups around 1650-1700 cm⁻¹.
-
C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): Expected at m/z = 230.
-
Fragmentation Pattern: Likely fragmentation would involve the loss of the cyclopropyl group, the phenyl group, and cleavage of the piperazine ring.
Potential Biological Activity and Therapeutic Applications: A Forward Look
The unique combination of a cyclopropyl group, a phenyl ring, and a piperazine-2,5-dione core suggests several avenues for biological activity.
Caption: Potential biological activities and mechanisms of action for 1-Cyclopropyl-3-phenylpiperazine-2,5-dione.
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Anticancer Potential: Phenylpiperazine derivatives and various DKP natural products have demonstrated significant anticancer activity.[2][7] The target compound could be investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines.
-
Neuropharmacological Activity: The phenylpiperazine moiety is a common feature in centrally acting drugs.[8] It would be prudent to evaluate the binding affinity of this compound for various neurotransmitter receptors, such as serotonin and dopamine receptors.
-
Antiviral and Antimicrobial Properties: The DKP scaffold is known to exhibit a broad range of antimicrobial and antiviral activities.[2] Screening against a panel of viruses and bacteria could reveal novel therapeutic potential.
-
Anti-inflammatory Effects: Given that some DKP derivatives show anti-inflammatory properties, this compound could be tested in cellular and animal models of inflammation.[3]
The rigid DKP core provides a well-defined orientation for the cyclopropyl and phenyl substituents, which could facilitate specific interactions with biological targets. The cyclopropyl group can enhance metabolic stability and binding affinity.
Conclusion
1-Cyclopropyl-3-phenylpiperazine-2,5-dione represents an intriguing, yet underexplored, chemical entity with significant potential in drug discovery. This technical guide, by synthesizing information from related chemical structures, provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed synthetic pathway is logical and based on established chemical transformations. The predicted spectroscopic and physicochemical properties offer a starting point for experimental verification. The potential for diverse biological activities, particularly in oncology and neuroscience, warrants further investigation. It is our hope that this guide will stimulate research into this and related novel DKP derivatives, ultimately leading to the development of new therapeutic agents.
References
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Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]
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Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]
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Acosta Quintero, L. M., Palma, A., Cobo, J., & Glidewell, C. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 2), 159–165. [Link]
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Pokorná, Z., et al. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Molecules, 27(3), 993. [Link]
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(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. (2024). PubMed Central. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
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Synthesis and acaricidal activity of phenylpiperazine derivatives. (2020). PubMed Central. [Link]
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